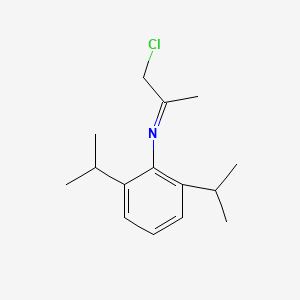
1-(Perylen-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Perylen-1-yl)methanamine is an organic compound with the molecular formula C21H15N It is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its stability and unique optical properties
Vorbereitungsmethoden
The synthesis of 1-(Perylen-1-yl)methanamine typically involves the reaction of perylene with a suitable amine source. One common method is the reductive amination of perylene-1-carbaldehyde with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Analyse Chemischer Reaktionen
1-(Perylen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives, although specific conditions and reagents depend on the desired product.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Perylen-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a marker in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its stable luminescent properties.
Wirkmechanismus
The mechanism by which 1-(Perylen-1-yl)methanamine exerts its effects is primarily related to its ability to interact with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then release energy in the form of fluorescence, making it useful in various imaging and diagnostic applications. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(Perylen-1-yl)methanamine can be compared to other perylene derivatives, such as:
N,N-bis(3’,5’-bis(trifluoromethyl)-[1,1’-biphenyl]-4-yl)perylen-3-amine: This compound has similar fluorescence properties but includes additional functional groups that enhance its electron-withdrawing capabilities.
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative used in organic electronics and as a pigment.
The uniqueness of this compound lies in its specific amine functional group, which allows for further chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
143986-83-8 |
|---|---|
Molekularformel |
C21H15N |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
perylen-1-ylmethanamine |
InChI |
InChI=1S/C21H15N/c22-12-15-11-10-14-6-2-8-17-16-7-1-4-13-5-3-9-18(19(13)16)21(15)20(14)17/h1-11H,12,22H2 |
InChI-Schlüssel |
BONHTGWDUGAOGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)CN)C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


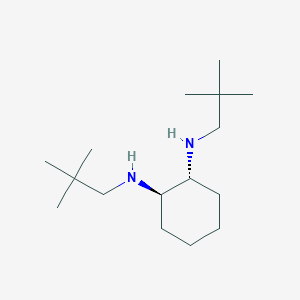
![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)

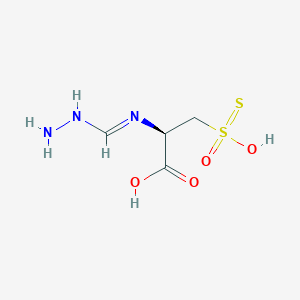
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)
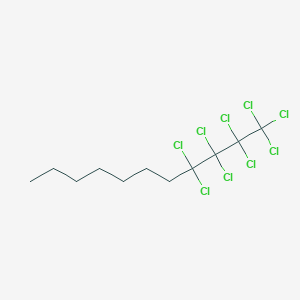
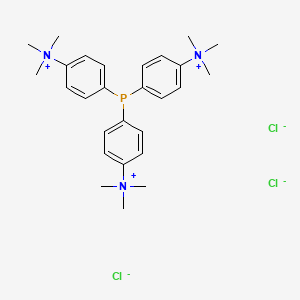
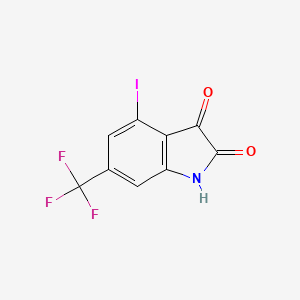
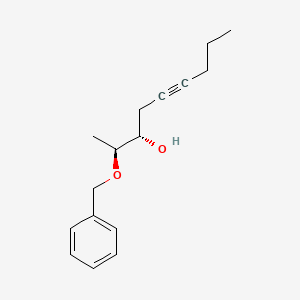


![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)
